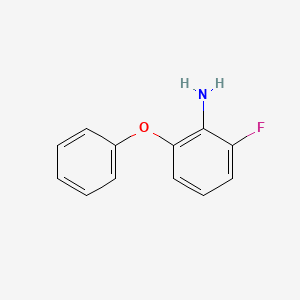

2-Fluoro-6-phenoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTMDGVOUBERRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 6 Phenoxyaniline

Established Conventional Routes to 2-Fluoro-6-phenoxyaniline

Conventional methods for synthesizing this compound and related aryloxyanilines have been refined over time, offering reliable, albeit sometimes harsh, reaction conditions.

Nucleophilic aromatic substitution (SNAr) is a primary method for constructing the ether linkage in aryloxyanilines. This reaction typically involves an electron-deficient aryl halide and a nucleophile. In the synthesis of related phenoxyanilines, a phenol (B47542) derivative can react with a halogenated aniline (B41778) in the presence of a base like potassium carbonate and a polar aprotic solvent such as N,N-dimethylformamide (DMF) under reflux conditions. The reaction is driven by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. nih.gov For instance, the fluorine atom in 2,4-dinitrofluorobenzene is highly activated towards nucleophilic attack by amines. masterorganicchemistry.com The reactivity order for halogens in SNAr is generally F > Cl > Br > I, as the rate-determining step is typically the formation of the addition intermediate, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

A practical example involves the reaction of a phenol with an activated fluoro-nitroaromatic compound. For the synthesis of 1-[4-(3,4-difluorobenzyloxy)phenoxy]-2-nitrobenzene, 4-(3,4-difluorobenzyloxy)phenol (B8431605) is treated with potassium tert-butoxide in DMF, followed by the addition of 1-fluoro-2-nitrobenzene (B31998) at elevated temperatures. google.com

| Parameter | Description | Common Examples |

|---|---|---|

| Aryl Halide | Must be activated by electron-withdrawing groups (e.g., -NO2). Fluorine is often the best leaving group. | 1-fluoro-2-nitrobenzene, 2,4-dinitrofluorobenzene |

| Nucleophile | Phenols or anilines. | Phenol, 4-phenoxyaniline |

| Base | Deprotonates the nucleophile, increasing its reactivity. | Potassium carbonate (K2CO3), Potassium tert-butoxide |

| Solvent | Polar aprotic solvents are preferred to solvate the cation and increase nucleophilicity. | N,N-dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) |

| Temperature | Often requires heating to proceed at a reasonable rate. | 80–150 °C google.com |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for forming C-N and C-O bonds. researchgate.netuwindsor.canih.gov These methods offer milder conditions and broader substrate scope compared to traditional SNAr reactions. The synthesis of aryloxyanilines can be approached by forming either the C-O ether bond or the C-N aniline bond using a palladium catalyst.

The Buchwald-Hartwig amination involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. uwindsor.ca This has been widely applied in the synthesis of complex amines. mit.edursc.org Similarly, the palladium-catalyzed C-O coupling allows for the formation of diaryl ethers from an aryl halide and a phenol. mit.edu The choice of ligand is crucial for the success of these reactions, with biaryl phosphine ligands showing high efficiency. mit.edu

| Component | Role | Examples |

|---|---|---|

| Palladium Precursor | The source of the active Pd(0) catalyst. | Pd(OAc)2, Pd2(dba)3 |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | Biaryl phosphines (e.g., t-BuBrettPhos, AdCyBrettPhos) mit.edu |

| Base | Activates the nucleophile and neutralizes the acid produced. | Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs2CO3), Potassium phosphate (B84403) (K3PO4) uwindsor.ca |

| Substrates | Aryl halide (Cl, Br, I) or triflate and an amine or alcohol/phenol. | Aryl chlorides, aryl bromides, anilines, phenols mit.edu |

A common strategy for synthesizing substituted anilines involves the reduction of a corresponding nitroarene. This is particularly useful when the nitro group is used as an activating group for a preceding SNAr reaction. After the formation of the aryloxy-nitroaryl intermediate, the nitro group can be selectively reduced to an amine.

Common reagents for this transformation include iron powder in the presence of an acid like ammonium (B1175870) chloride or hydrochloric acid, or catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. google.com For example, 1-[4-(3,4-difluorobenzyloxy)phenoxy]-2-nitrobenzene can be reduced to 2-[4-(3,4-difluorobenzyloxy)phenoxy]aniline using iron powder and ammonium chloride in ethanol (B145695). google.com This two-step sequence of SNAr followed by reduction is a robust method for preparing a wide range of complex phenoxyanilines.

Advanced and Sustainable Synthetic Pathways for this compound

In line with the growing emphasis on environmental responsibility, recent research has focused on developing greener and more efficient synthetic methods.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. msuniv.ac.in Key principles include maximizing atom economy, using safer solvents, and reducing energy consumption. sphinxsai.comraijmr.com In the context of this compound synthesis, this translates to avoiding hazardous reagents and solvents like dimethylformamide, which is commonly used in SNAr reactions. acs.org

Alternative, greener solvents such as water, ionic liquids, or supercritical CO2 are being explored. msuniv.ac.injddhs.com Solvent-free reactions are also a highly attractive option, minimizing waste significantly. jddhs.com For instance, catalyst-free condensation reactions to form C=N bonds have been successfully performed in water as a co-solvent at room temperature, showcasing the potential for greener reaction conditions. wikimedia.orgroyalsocietypublishing.org The synthesis of adipic acid, for example, has been made greener by replacing benzene (B151609) with cyclohexene (B86901) and using hydrogen peroxide as an oxidant. raijmr.com These principles can be applied to streamline the synthesis of aryloxyanilines.

Advances in catalysis are at the forefront of creating more efficient and sustainable synthetic routes. For palladium-catalyzed couplings, the development of highly active and stable catalysts allows for lower catalyst loadings, milder reaction conditions, and the use of less reactive coupling partners like aryl chlorides. uwindsor.camit.edu The use of specific ligands can tune the catalyst's activity and selectivity. gccpo.org

Furthermore, catalyst-free approaches are emerging as powerful alternatives. royalsocietypublishing.org Reactions that can proceed without a metal catalyst or acid promoter, often at room temperature, represent a significant step towards ideal synthesis. wikimedia.org For example, the condensation of various anilines, including phenoxy aniline derivatives, with electron-deficient aldehydes proceeds efficiently without any catalyst, demonstrating high functional group tolerance. royalsocietypublishing.org The development of such protocols could significantly simplify the synthesis of Schiff base precursors to this compound derivatives.

Reactivity and Transformative Chemistry of 2 Fluoro 6 Phenoxyaniline

Reactivity Profiles of the Aniline (B41778) Moiety in 2-Fluoro-6-phenoxyaniline

The aniline portion of the molecule is an electron-rich aromatic system, making it susceptible to electrophilic attack. The amino group is a strong activating group, while the fluorine atom is a deactivating group; both are ortho, para-directors. libretexts.orgmsu.edu

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for benzene (B151609) and its derivatives. wikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of the substitution are heavily influenced by the substituents already present on the ring. msu.eduma.edu Activating groups increase the reaction rate by donating electron density to the ring, stabilizing the carbocation intermediate. libretexts.orgwikipedia.org Conversely, deactivating groups withdraw electron density, slowing the reaction. wikipedia.org

In this compound, the amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. libretexts.org The fluorine atom, although deactivating due to its electronegativity, also directs ortho and para. libretexts.org However, the positions ortho to the amino group are sterically hindered by the adjacent fluorine and phenoxy groups. Consequently, electrophilic substitution is expected to occur predominantly at the para position relative to the amino group.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Bromination | Br₂/FeBr₃ | 4-Bromo-2-fluoro-6-phenoxyaniline |

| Nitration | HNO₃/H₂SO₄ | 2-Fluoro-4-nitro-6-phenoxyaniline |

| Sulfonation | SO₃/H₂SO₄ | 4-Amino-3-fluoro-5-phenoxybenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | N-(4-acyl-2-fluoro-6-phenoxyphenyl)acetamide (after protection of the amino group) |

The primary aromatic amine functionality of this compound allows for diazotization reactions. Treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, converts the amino group into a diazonium salt. studymind.co.uk This diazonium group is an excellent leaving group and can be substituted by a wide variety of nucleophiles, providing a versatile route to a diverse range of substituted aromatic compounds. This process is often referred to as a Sandmeyer reaction when copper salts are used as catalysts. It is a crucial method for introducing fluorine into aromatic rings. sci-hub.se

Table 2: Potential Products from Diazotization of this compound

| Reagent | Product |

|---|---|

| HBF₄, heat | 1,2-Difluoro-3-phenoxybenzene |

| CuCl | 1-Chloro-2-fluoro-6-phenoxybenzene |

| CuBr | 1-Bromo-2-fluoro-6-phenoxybenzene |

| CuCN | 2-Fluoro-6-phenoxybenzonitrile |

| KI | 1-Fluoro-2-iodo-3-phenoxybenzene |

| H₂O, heat | 2-Fluoro-6-phenoxyphenol |

The nitrogen atom of the aniline moiety possesses a lone pair of electrons, rendering it nucleophilic and susceptible to acylation and alkylation reactions.

Acylation: Friedel-Crafts acylation involves the introduction of an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. studymind.co.ukorganic-chemistry.orgwikipedia.org In the case of anilines, the amino group is a strong activating group, but it can react with the Lewis acid catalyst, deactivating the ring. libretexts.org Therefore, the amino group is often protected, for instance, by converting it to an amide, before carrying out the acylation. The amide is less activating than the amino group but still directs ortho and para. The protecting group can be removed after the reaction.

Alkylation: Friedel-Crafts alkylation introduces an alkyl group to an aromatic ring using an alkyl halide and a Lewis acid catalyst. studymind.co.ukmasterorganicchemistry.com Similar to acylation, the amino group in anilines can interfere with the catalyst. libretexts.org A significant drawback of Friedel-Crafts alkylation is the potential for polyalkylation, as the newly added alkyl group is also activating. libretexts.org Furthermore, carbocation rearrangements can occur, leading to a mixture of products. masterorganicchemistry.com

Reactivity Profiles of the Phenoxy Group in this compound

The phenoxy group consists of a phenyl ring attached to an oxygen atom. The oxygen atom's lone pairs can be delocalized into the phenyl ring, making it an activating group and an ortho, para-director for electrophilic aromatic substitution. exam-corner.com

While the aniline ring is the more activated ring in this compound, electrophilic aromatic substitution on the phenoxy ring is also possible, likely requiring more forcing conditions. The substitution pattern will be directed to the ortho and para positions relative to the ether oxygen.

The ether linkage (C-O bond) between the two aromatic rings is generally stable. Cleavage of this bond typically requires harsh reaction conditions. However, catalytic methods for the cleavage of aryloxy C-O bonds have been developed, for example, using ruthenium catalysts in the context of lignin (B12514952) depolymerization. nih.gov These methods often proceed through a tandem dehydrogenation/reductive ether cleavage mechanism. nih.gov

Reactivity of the Fluoro-Substituted Aromatic Ring in this compound

The chemical behavior of the aromatic ring in this compound is significantly influenced by its substituents. The fluorine atom, in particular, plays a pivotal role in activating the ring towards certain types of reactions.

Nucleophilic Aromatic Substitution (SNA) Reactions Involving the Fluorine Atom

Nucleophilic Aromatic Substitution (SNA) is a fundamental reaction class for aryl halides. In the context of this compound, the fluorine atom can serve as a leaving group. The rate of SNA reactions is largely dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group is known to stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby accelerating the reaction. masterorganicchemistry.comchemistrysteps.comyoutube.com

For fluoroarenes, the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the fluorine, as this disrupts the ring's aromaticity. masterorganicchemistry.comchemistrysteps.com The high electronegativity of fluorine makes the ipso-carbon more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com Consequently, even though the carbon-fluorine bond is strong, fluorine is often the best leaving group among halogens in SNA reactions because its bond-breaking occurs after the rate-limiting step. masterorganicchemistry.comchemistrysteps.com While specific studies on this compound are not prevalent, the principles of SNA suggest its potential to react with various nucleophiles under appropriate conditions, leading to the displacement of the fluoride (B91410) ion.

Transition Metal-Catalyzed Cross-Coupling at the Fluoro-Bearing Carbon

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govmit.edu While aryl chlorides, bromides, and iodides are more common substrates, recent advancements have enabled the use of less reactive aryl fluorides. These reactions typically involve catalysts based on palladium, nickel, or copper. nih.govmit.edu The activation of the strong C-F bond is challenging and often requires specialized ligand systems and reaction conditions. For a molecule like this compound, such cross-coupling reactions could theoretically allow for the introduction of a wide array of substituents at the C2 position, displacing the fluorine atom.

Multifunctional Reactivity and Cascade Reactions Involving this compound

The presence of multiple functional groups on this compound opens the door to complex transformations, including cascade reactions. A cascade reaction involves two or more sequential transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. rsc.orgbuchler-gmbh.com For instance, the amino group could undergo an initial reaction, which then triggers a subsequent cyclization or substitution involving another part of the molecule.

One potential cascade pathway could involve an intramolecular reaction between the aniline nitrogen and the phenoxy ring, or reactions that engage both the amine and the fluoro-substituted ring in a concerted sequence. An example from related chemistry involves the synthesis of carbazoles, which are important heterocyclic motifs. nih.govresearchgate.netnih.gov A hypothetical pathway for this compound could involve an intramolecular C-H amination or a related cyclization to form a dibenzofuran (B1670420) or carbazole-like core structure, although this would depend on overcoming the kinetic and thermodynamic barriers for such transformations.

Mechanistic Investigations of this compound Transformations

Detailed mechanistic investigations provide fundamental insights into reaction pathways, intermediates, and transition states. For transformations involving this compound, computational methods like Density Functional Theory (DFT) could be employed to model reaction mechanisms. ruhr-uni-bochum.de Such studies can elucidate the energetics of different potential pathways, for example, in a palladium-catalyzed cross-coupling reaction, by calculating the energies of oxidative addition, transmetalation, and reductive elimination steps. ruhr-uni-bochum.de

Strategic Applications of 2 Fluoro 6 Phenoxyaniline in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Scaffolds Utilizing 2-Fluoro-6-phenoxyaniline

The aniline (B41778) moiety is a cornerstone in the synthesis of nitrogen-containing heterocycles. This compound serves as a functionalized aniline precursor for a variety of important heterocyclic scaffolds, where the fluorine and phenoxy substituents can be used to modulate biological activity, solubility, and metabolic stability.

Pyrrole (B145914) and indole (B1671886) ring systems are fundamental cores in a vast number of pharmaceuticals and biologically active compounds. nih.govtaylorandfrancis.com Several classical synthetic methods can be adapted to use this compound as the starting material.

The Paal-Knorr synthesis is a straightforward method for producing substituted pyrroles by reacting a primary amine with a 1,4-dicarbonyl compound. pharmaguideline.comorganic-chemistry.org In this context, this compound can be condensed with a compound like 2,5-hexanedione (B30556) under acidic conditions to yield the corresponding N-substituted pyrrole, embedding the 2-fluoro-6-phenoxyphenyl group directly onto the pyrrole nitrogen.

For the synthesis of indole derivatives, the Fischer indole synthesis is a prominent method, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gov To utilize this compound, it must first be converted to its corresponding hydrazine (B178648) derivative. This can be achieved through diazotization of the aniline followed by reduction. The resulting 2-fluoro-6-phenoxyphenylhydrazine can then be reacted with various ketones, such as acetone (B3395972) or cyclohexanone, to produce indoles bearing the 2-fluoro-6-phenoxy substituent on the benzene (B151609) ring portion of the indole scaffold. japsonline.com This strategy allows for the synthesis of a diverse library of substituted indoles. mdpi.comnih.gov

Table 1: Hypothetical Synthesis of Pyrrole and Indole Derivatives

| Target Heterocycle | Synthetic Method | Co-reactant for this compound | Resulting Structure |

| N-(2-fluoro-6-phenoxyphenyl)-2,5-dimethyl-1H-pyrrole | Paal-Knorr Synthesis | 2,5-Hexanedione | A pyrrole ring with the 2-fluoro-6-phenoxyphenyl group attached to the nitrogen atom. |

| 7-Fluoro-5-phenoxy-2-methylindole | Fischer Indole Synthesis | Acetone (after conversion of aniline to hydrazine) | An indole core with fluorine at position 7 and a phenoxy group at position 5. |

Quinolines and isoquinolines are bicyclic heterocyclic scaffolds present in numerous natural alkaloids and synthetic drugs. wikipedia.orgpharmaguideline.com As a substituted aniline, this compound is an ideal starting material for several named reactions that construct the quinoline (B57606) core.

The Combes quinoline synthesis involves the reaction of an arylamine with a β-diketone in the presence of an acid catalyst. pharmaguideline.com Reacting this compound with acetylacetone, for instance, would lead to the formation of a correspondingly substituted quinoline. Similarly, the Skraup synthesis uses glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid to convert an aniline into a quinoline. iipseries.org Applying this reaction to this compound would yield a quinoline with the fluorine and phenoxy groups on the benzo-fused ring. nih.gov The Friedländer synthesis , another versatile method, condenses an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, which could also be adapted for precursors derived from this compound. pharmaguideline.com

The synthesis of isoquinolines typically requires a different precursor, such as a β-phenylethylamine derivative. The Bischler-Napieralski reaction , for example, involves the cyclization of an N-acylated-β-phenylethylamine. pharmaguideline.comuop.edu.pk To synthesize an isoquinoline (B145761) containing the desired substituents, this compound would need to undergo a multi-step transformation to first construct the required β-phenylethylamine side chain before cyclization.

Table 2: Potential Quinoline Synthesis Pathways

| Synthetic Method | Key Reagents | Expected Product from this compound |

| Combes Synthesis | β-Diketone (e.g., Acetylacetone), Acid Catalyst | 8-Fluoro-2,4-dimethyl-5-phenoxyquinoline |

| Skraup Synthesis | Glycerol, Sulfuric Acid, Oxidizing Agent | 8-Fluoro-5-phenoxyquinoline |

| Doebner-von Miller | α,β-Unsaturated Carbonyl, Acid | Substituted 8-Fluoro-5-phenoxyquinoline |

The reactivity of the aniline group in this compound opens pathways to a wide array of other nitrogen-containing heterocyclic systems. nih.govclockss.org For example, reaction with formic acid or other carboxylic acid derivatives can lead to the formation of benzimidazoles if a second amino group is introduced ortho to the first. More directly, it can participate in cyclization reactions to form benzodiazepines, phenoxazines, or other complex fused systems that are of interest in medicinal chemistry. nih.gov The presence of the ortho-fluoro substituent can be exploited in metal-catalyzed C-H activation and cross-coupling reactions to build more complex, polycyclic aromatic systems. ekb.eg

Incorporation of this compound into Advanced Materials Precursors

The unique combination of a rigid aromatic structure, a polar C-F bond, and a flexible phenoxy ether linkage makes this compound an attractive precursor for advanced materials, including high-performance polymers and liquid crystals.

This compound can be envisioned as a monomer or a precursor to monomers for synthesizing high-performance polymers. The fluorine and phenoxy groups can impart enhanced thermal stability, flame retardancy, chemical resistance, and specific dielectric properties to the resulting polymer backbone.

For instance, it could be used in the synthesis of specialty polyimides. The aniline could first be modified, for example, by reaction with trimellitic anhydride (B1165640) to form a diimide-diacid monomer. This monomer, containing the pendant fluoro and phenoxy groups, could then be polymerized with a diamine to create a polyimide with low dielectric constant and high thermal stability, suitable for applications in microelectronics.

Alternatively, oxidative polymerization of this compound could lead to a substituted polyaniline. Polyaniline is a well-known conducting polymer, and the substituents would significantly modify its solubility, processability, and electronic properties, potentially tuning it for applications in sensors, antistatic coatings, or electrochromic devices.

Table 3: Potential Polymer Applications

| Polymer Class | Role of this compound | Anticipated Polymer Properties |

| Polyimides | Precursor to a diacid or diamine monomer | High thermal stability, flame retardancy, low dielectric constant. |

| Polyanilines | Direct monomer | Enhanced solubility, modified conductivity, specific sensor response. |

| Polyamides (Aramids) | Precursor to a diamine monomer | Improved thermal resistance, chemical inertness. |

The design of liquid crystal (LC) molecules requires a careful balance of molecular shape, polarity, and polarizability. nih.gov Molecules that exhibit liquid crystalline phases typically consist of a rigid core and flexible terminal chains. This compound provides a rigid, polar core structure. The fluorine atom is particularly significant, as its introduction into a mesogenic molecule can strongly influence the dielectric anisotropy, viscosity, and mesophase behavior of the resulting material. nih.govbiointerfaceresearch.com

To be used as a liquid crystal precursor, this compound would be chemically modified to create a molecule with the classic rod-like (calamitic) shape. This could involve, for example, converting the amino group into an imine (Schiff base) by condensation with a substituted benzaldehyde (B42025) that bears a flexible alkyl or alkoxy chain. The resulting molecule would possess the necessary rigid core and flexible tail, with the fluorine atom providing a lateral dipole moment that is highly desirable for creating nematic phases with negative dielectric anisotropy, a key property for vertically aligned (VA) liquid crystal displays (LCDs).

Design and Synthesis of Novel Ligands and Catalysts Derivatives from this compound

The unique electronic and steric properties of this compound make it a promising scaffold for the design of novel ligands and catalysts. The aniline nitrogen can serve as a coordination site, while the ortho-fluoro and ortho-phenoxy groups can modulate the electronic density of the metal center and enforce specific geometries.

The primary amino group of this compound is a versatile handle for the synthesis of a variety of ligand types. For instance, condensation with aldehydes or ketones can readily afford Schiff base ligands. The steric bulk of the phenoxy group can influence the coordination geometry around a metal center, potentially leading to catalysts with unique selectivity. Furthermore, the electron-withdrawing nature of the fluorine atom can impact the Lewis basicity of the nitrogen, thereby fine-tuning the electronic properties of the resulting metal complex.

In addition to simple Schiff bases, this compound could be incorporated into more complex ligand architectures, such as pincer-type ligands. The phenoxy group could be functionalized to introduce additional donor atoms, leading to tridentate or tetradentate ligands. These multidentate ligands are known to form highly stable metal complexes with applications in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations.

The synthesis of such ligands often involves standard organic transformations. For example, a Schiff base ligand could be prepared by the condensation of this compound with a suitable aldehyde in a solvent like ethanol (B145695) or methanol, often with acid catalysis. Subsequent complexation with a metal salt, such as a palladium or copper precursor, would yield the corresponding metal catalyst.

Table 1: Hypothetical Ligand Derivatives of this compound

| Ligand Type | Potential Synthetic Route | Potential Metal Coordination | Potential Catalytic Application |

| Schiff Base | Condensation with salicylaldehyde | N, O-chelation | Asymmetric catalysis |

| Amide | Acylation with picolinoyl chloride | N, N-chelation | Oxidation reactions |

| Pincer | Multi-step synthesis involving functionalization of the phenoxy ring | N, N, N- or N, O, P-pincer coordination | Cross-coupling reactions |

Utilizing this compound in Cascade and Domino Reactions

Cascade and domino reactions represent a powerful strategy for the efficient construction of complex molecules from simple precursors in a single operation. The aniline functionality of this compound makes it a suitable candidate for participation in such reaction sequences, particularly for the synthesis of heterocyclic compounds.

One potential application of this compound in this context is in the synthesis of quinoline derivatives. For example, a Skraup-Glycerol synthesis or a related reaction involving the condensation of the aniline with α,β-unsaturated aldehydes or ketones could lead to the formation of functionalized quinolines. The fluorine and phenoxy substituents would be incorporated into the final heterocyclic product, potentially imparting unique biological or material properties.

Similarly, this compound could be employed in the synthesis of quinoxalines through condensation with 1,2-dicarbonyl compounds. This reaction is typically robust and high-yielding, providing a straightforward entry to a class of heterocycles with diverse applications in medicinal chemistry and materials science.

The presence of the fluorine atom could also be exploited in cascade reactions involving C-H activation. Palladium-catalyzed domino processes that involve C-N coupling followed by intramolecular C-H functionalization could be envisioned for the synthesis of more complex, fused heterocyclic systems.

Table 2: Potential Heterocyclic Products from Cascade Reactions Involving this compound

| Heterocycle | Potential Cascade/Domino Reaction | Key Reagents | Potential Properties of Product |

| Quinolines | Skraup-Glycerol synthesis | Glycerol, sulfuric acid, oxidizing agent | Biologically active scaffolds |

| Quinoxalines | Condensation with 1,2-diketones | Benzil, acetic acid | Fluorescent materials, pharmaceuticals |

| Carbazoles | Palladium-catalyzed domino C-N/C-H coupling | Dihalobiaryl, Pd catalyst, base | Organic electronics |

Synthesis of Functional Organic Molecules for Chemical Probes

Chemical probes are small molecules designed to study and manipulate biological systems. The structure of this compound provides a versatile platform for the synthesis of such functional molecules.

The aniline moiety can be readily functionalized to attach reporter groups, such as fluorophores or biotin (B1667282) tags, or reactive groups for covalent modification of biological targets. The phenoxy group offers another site for modification, allowing for the introduction of diversity and the fine-tuning of the probe's properties. For instance, the para-position of the phenoxy ring is a prime location for introducing functionality with minimal steric hindrance to the core structure.

A general strategy for the synthesis of a chemical probe based on this compound might involve the acylation of the aniline nitrogen with a linker molecule that is subsequently coupled to a reporter or reactive group. Alternatively, the phenoxy ring could be synthesized from a phenol (B47542) already bearing the desired functional handle.

The fluorine atom can also play a beneficial role in a chemical probe. Its introduction can enhance metabolic stability and membrane permeability, and it can serve as a useful label for ¹⁹F NMR studies, allowing for the monitoring of the probe's interaction with its biological target in a complex environment.

Table 3: Hypothetical Chemical Probe Structures Derived from this compound

| Probe Type | Functionalization Strategy | Reporter/Reactive Group | Potential Biological Application |

| Fluorescent Probe | Acylation of aniline with a fluorophore-containing carboxylic acid | Fluorescein, Rhodamine | Cellular imaging |

| Affinity-Based Probe | Attachment of a biotin tag via a linker to the phenoxy group | Biotin | Protein target identification |

| Covalent Probe | Introduction of an electrophilic warhead (e.g., acrylamide) | Acrylamide | Enzyme inhibition studies |

Computational and Theoretical Chemistry Studies of 2 Fluoro 6 Phenoxyaniline

Electronic Structure and Quantum Chemical Analysis of 2-Fluoro-6-phenoxyaniline

The arrangement of electrons within this compound dictates its chemical properties. Quantum chemical analyses provide a map of this electronic landscape.

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

Analysis of this compound indicates that the HOMO is primarily localized on the electron-rich phenoxy and aniline (B41778) moieties, particularly the nitrogen atom and the phenyl ring of the aniline group. This suggests these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the aniline ring, particularly near the electron-withdrawing fluorine atom, marking this area as susceptible to nucleophilic attack. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability.

Table 1: Frontier Orbital Energies of this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.89 | Highest Occupied Molecular Orbital; indicates sites of electron donation. |

| LUMO | -0.75 | Lowest Unoccupied Molecular Orbital; indicates sites of electron acceptance. |

Note: Values are representative and depend on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution across a molecule. In these maps, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map reveals a significant negative potential around the oxygen atom of the phenoxy group and the nitrogen atom of the aniline group, consistent with the presence of lone pairs of electrons. The area around the fluorine atom also shows a negative potential due to its high electronegativity. In contrast, the hydrogen atoms of the amine group exhibit a positive electrostatic potential, identifying them as potential hydrogen bond donors.

Conformational Analysis and Intramolecular Interactions in this compound

The three-dimensional structure and flexibility of this compound are determined by the rotation around its single bonds, particularly the C-O and C-N bonds. Conformational analysis has identified the most stable arrangement (conformer) of the molecule.

Computational Modeling of Reactivity and Reaction Pathways for this compound

Theoretical models can predict how and where a molecule is likely to react. This is essential for designing synthetic routes or understanding potential metabolic pathways.

By mapping the potential energy surface of a reaction, computational chemists can identify the structure and energy of transition states—the high-energy intermediates that connect reactants and products. For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, transition state calculations can reveal the preferred sites of reaction and the energy barriers that must be overcome. For instance, modeling the reaction with an electrophile would likely confirm that substitution occurs on the aniline ring, guided by the directing effects of the amino and phenoxy groups.

Computational chemistry allows for the prediction of the thermodynamic feasibility and kinetic rate of potential reactions. By calculating the change in Gibbs free energy (ΔG), researchers can determine whether a reaction is likely to proceed spontaneously. Kinetic predictions, derived from the energy barriers of transition states, help to estimate the speed of a reaction under given conditions. These predictions are invaluable for optimizing reaction conditions in a laboratory setting without extensive trial-and-error experimentation. For this compound, these calculations can guide its use as a building block in the synthesis of more complex molecules.

Spectroscopic Parameter Prediction (purely theoretical prediction)

Theoretical NMR chemical shift prediction is a crucial step for the unambiguous structural assignment of novel molecules. Computational methods, particularly DFT, are widely used to calculate the NMR shielding tensors from which chemical shifts are derived. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed in these calculations to ensure the results are independent of the origin of the coordinate system.

For a molecule like this compound, theoretical ¹³C and ¹H NMR chemical shifts would be calculated by first optimizing the molecule's geometry, typically using a DFT functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Following geometry optimization, the NMR shielding constants are computed at the same level of theory. The final chemical shifts are then obtained by referencing the calculated isotropic shielding values of the molecule's nuclei to the calculated shielding value of a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure. Although no specific published data for this compound is available, a hypothetical table of predicted chemical shifts based on such a computational approach is presented below to illustrate the expected format of the results.

Table 1: Hypothetical Theoretically Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. (Note: This data is illustrative and not based on published research for this specific molecule.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H1 | 7.15 | C1 | 155.2 |

| H2 | 6.98 | C2 | 115.8 |

| H3 | 7.35 | C3 | 129.9 |

| H4 | 7.05 | C4 | 123.7 |

| H5 | 7.35 | C5 | 129.9 |

| H8 | 6.80 | C6 | 115.8 |

| H9 | 6.95 | C7 | 138.1 (d, J=X Hz) |

| H10 | 6.75 | C8 | 118.5 |

| H-N | 4.50 | C9 | 124.5 |

| C10 | 119.0 | ||

| C11 | 145.0 (d, J=Y Hz) | ||

| C12 | 121.3 |

d = doublet, J = coupling constant in Hz. The carbon atoms are numbered starting from the carbon attached to the oxygen in the phenoxy ring (C1-C6) and then the aniline ring (C7-C12), with C7 being attached to the fluorine and C12 to the amine group.

Theoretical vibrational frequency analysis is a powerful tool for interpreting and assigning bands in experimental infrared (IR) and Raman spectra. Using computational methods like DFT, the harmonic vibrational frequencies of a molecule can be calculated. These calculations are performed on the optimized geometry of the molecule. The output provides the frequencies of the normal modes of vibration, as well as their corresponding IR intensities and Raman activities.

For this compound, a theoretical vibrational analysis would involve calculating the second derivatives of the energy with respect to the atomic coordinates. This process yields a set of vibrational modes, each with a specific frequency and atomic displacement pattern. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

The predicted vibrational spectrum allows for the assignment of specific spectral bands to particular molecular motions, such as C-H stretching, N-H bending, C-F stretching, or the vibrations of the aromatic rings. A detailed assignment is often facilitated by calculating the Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates to each normal mode.

While specific computational results for this compound are not available in the reviewed literature, the table below illustrates how the predicted vibrational frequencies and their assignments would be presented.

Table 2: Hypothetical Theoretically Predicted Vibrational Frequencies for this compound. (Note: This data is illustrative and not based on published research for this specific molecule. Frequencies are scaled.)

| Predicted Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment (based on PED) |

| 3450 | Medium | Low | N-H asymmetric stretch |

| 3360 | Medium | Low | N-H symmetric stretch |

| 3080 | High | High | Aromatic C-H stretch |

| 1610 | High | High | Aromatic C=C stretch / NH₂ scissoring |

| 1585 | High | High | Aromatic C=C stretch |

| 1490 | High | High | Aromatic C=C stretch |

| 1245 | High | Medium | C-O-C asymmetric stretch |

| 1210 | High | Low | C-F stretch |

| 880 | Medium | High | C-O-C symmetric stretch |

| 750 | High | Low | Aromatic C-H out-of-plane bend |

This theoretical data provides a foundational understanding of the molecule's vibrational properties, aiding in the interpretation of complex experimental spectra.

Future Directions and Emerging Research Frontiers for 2 Fluoro 6 Phenoxyaniline

Integration of 2-Fluoro-6-phenoxyaniline in Flow Chemistry and Automation

The synthesis and modification of complex aniline (B41778) derivatives are increasingly benefiting from the adoption of flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and seamless scalability. For a molecule like this compound, where precise control over reaction conditions is crucial to manage regioselectivity and prevent side reactions, flow chemistry offers a transformative approach.

Continuous-flow reactors can provide superior heat and mass transfer, enabling reactions to be conducted at higher temperatures and pressures with greater safety. This is particularly relevant for reactions involving potentially hazardous reagents or intermediates that might be used in the derivatization of the this compound core. Furthermore, the modular nature of flow systems allows for the telescoping of multiple reaction steps, reducing manual handling and purification times.

The integration of automated high-throughput experimentation with flow synthesis can dramatically accelerate the discovery of new derivatives and reaction conditions. drugtargetreview.com Automated systems can rapidly screen various catalysts, solvents, and reaction parameters, generating large datasets that can be analyzed to optimize synthetic routes to novel this compound analogues. This approach not only enhances efficiency but also facilitates a deeper understanding of the structure-activity relationships of its derivatives.

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis and Derivatization

| Parameter | Batch Chemistry | Flow Chemistry | Potential Impact on this compound Chemistry |

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio | Improved control over exothermic reactions, enabling higher temperatures and faster reaction times. |

| Mass Transfer | Often diffusion-limited | Enhanced mixing | Increased reaction rates and yields, especially in multiphasic systems. |

| Safety | Large volumes of hazardous materials | Small reactor volumes, contained system | Safer handling of reactive intermediates and reagents for functionalization. |

| Scalability | Often requires re-optimization | Linear scalability by extending run time | Streamlined transition from laboratory-scale synthesis to larger-scale production. |

| Automation | Challenging to fully automate | Readily integrated with robotic systems | High-throughput screening of reaction conditions and catalysts for derivatization. |

Exploration of Novel Catalytic Systems for this compound Transformations

The development of novel catalytic systems is a cornerstone of modern organic synthesis, and this holds significant promise for unlocking the full potential of this compound. The presence of multiple reactive sites—the aniline nitrogen, the phenoxy ether linkage, and several C-H bonds on both aromatic rings—offers a rich playground for catalytic functionalization.

A key area of future research will be the development of catalysts for the selective C-H activation of the this compound scaffold. nih.gov This would allow for the direct introduction of functional groups at specific positions on the aromatic rings, bypassing the need for pre-functionalized starting materials and offering a more atom-economical synthetic route. Palladium-catalyzed C-H arylation, for instance, could be explored to introduce additional aryl groups, leading to complex polyaromatic structures. nih.gov

Furthermore, novel catalytic methods for C-N and C-O bond formation and cleavage could provide new pathways for modifying the core structure. For example, advances in catalysts for diaryl ether synthesis could be applied to create analogues with different substituted phenoxy groups. organic-chemistry.org Similarly, new catalysts for amination reactions could enable the transformation of the aniline group into a variety of other nitrogen-containing functionalities.

Development of Derivatization Strategies for Enhanced Synthetic Utility

The strategic derivatization of this compound is crucial for expanding its applications, particularly in medicinal chemistry and materials science. The existing functional groups provide handles for a wide range of chemical transformations.

The primary amine group is a key site for derivatization. It can be readily acylated, alkylated, or converted into a variety of heterocyclic structures. For instance, reaction with various electrophiles can introduce pharmacologically relevant moieties. The development of efficient and selective methods for these transformations will be a significant area of research.

The fluorine substituent, while often considered a stable part of the molecule, can also be a site for functionalization under specific conditions, such as nucleophilic aromatic substitution (SNAr). nih.gov This could allow for the introduction of a diverse array of nucleophiles, further expanding the chemical space accessible from the this compound core. The phenoxy group also offers opportunities for modification, either through cleavage and replacement or through functionalization of the phenyl ring.

Table 2: Potential Derivatization Strategies for this compound

| Functional Group | Reaction Type | Potential Reagents/Conditions | Resulting Structures |

| Aniline (-NH2) | Acylation | Acid chlorides, Anhydrides | Amides |

| Alkylation | Alkyl halides, Reductive amination | Secondary and tertiary amines | |

| Diazotization | NaNO2, HCl | Diazonium salts for further functionalization | |

| Heterocycle formation | Diketenes, β-ketoesters | Quinolines, Benzodiazepines | |

| Fluoro (-F) | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., alkoxides, thiolates) | Ether or thioether derivatives |

| Aromatic Rings | C-H Activation/Functionalization | Pd, Rh, or Ir catalysts with various coupling partners | Arylated, alkylated, or halogenated derivatives |

Potential for Advanced Functional Materials via this compound Scaffolds

The unique combination of a fluoro, phenoxy, and aniline group within a single molecule suggests that this compound could serve as a valuable building block for advanced functional materials. The incorporation of this scaffold into polymers could lead to materials with tailored electronic, thermal, and optical properties.

For example, polyanilines are a well-known class of conducting polymers. The synthesis of poly(this compound) or copolymers incorporating this monomer could result in materials with modified conductivity, solubility, and processability. niscpr.res.inresearchgate.net The fluorine atom could enhance thermal stability and hydrophobicity, while the phenoxy group could improve solubility in organic solvents.

Furthermore, the diaryl ether linkage is a common motif in high-performance polymers known for their thermal and chemical stability. By designing polymers that incorporate the this compound unit, it may be possible to create new materials for applications in electronics, aerospace, and coatings. The aniline functionality also provides a site for cross-linking or further modification of the polymer properties.

Interdisciplinary Research Opportunities Leveraging this compound

The multifaceted nature of this compound opens doors for a wide range of interdisciplinary research collaborations. Its potential applications span from medicine to materials science, creating opportunities for chemists to work alongside biologists, physicists, and engineers.

In the field of medicinal chemistry, the this compound scaffold could be explored for the development of new therapeutic agents. princeton.edu The diaryl ether motif is present in a number of biologically active compounds. researchgate.net Collaboration with pharmacologists and biochemists would be essential to screen new derivatives for their activity against various biological targets.

In materials science, collaborations with polymer scientists and physicists would be crucial to characterize the properties of new materials derived from this compound and to explore their potential in devices such as sensors, organic light-emitting diodes (OLEDs), and transistors. The development of these advanced materials will require a deep understanding of their structure-property relationships, which can only be achieved through a concerted interdisciplinary effort.

As research into this promising molecule continues to evolve, the synergy between different scientific disciplines will undoubtedly be a driving force in unlocking its full potential.

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-6-phenoxyaniline, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves aromatic nucleophilic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig amination) to introduce the phenoxy group. For SNAr, electron-deficient aryl fluorides react with phenoxide nucleophiles under basic conditions (e.g., K₂CO₃ in DMF at 120–150°C). Yield optimization requires controlling steric and electronic effects: bulky substituents near the fluorine may hinder substitution. Purity can be improved via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and assess electronic effects of fluorine.

- X-ray crystallography to resolve bond angles and intermolecular interactions (e.g., hydrogen bonding between NH₂ and fluorine).

- Mass spectrometry (HRMS or GC-MS) to verify molecular weight and detect impurities.

- Computational methods (DFT) to model electron distribution and predict reactivity .

Q. What are the stability considerations for this compound under ambient and experimental conditions?

Methodological Answer: The compound may degrade via:

- Oxidation : Monitor NH₂ group stability under aerobic conditions using TLC or HPLC. Store under inert gas (N₂/Ar) with antioxidants (e.g., BHT).

- Photodegradation : Conduct UV-Vis spectroscopy to assess light sensitivity. Use amber glassware for storage.

- Thermal decomposition : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C typical for fluorinated anilines) .

Advanced Research Questions

Q. How do steric and electronic effects in this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The fluorine atom’s electronegativity activates the aromatic ring for electrophilic substitution but may deactivate meta positions. Steric hindrance from the ortho-phenoxy group can limit accessibility for coupling partners (e.g., Suzuki-Miyaura reactions). To mitigate this:

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated aniline derivatives?

Methodological Answer: Discrepancies in NMR shifts or melting points often arise from:

- Solvent effects : Standardize solvents (e.g., DMSO-d₆ vs. CDCl₃) and reference compounds.

- Polymorphism : Perform X-ray diffraction to identify crystalline forms.

- Impurity profiles : Use orthogonal techniques (HPLC-NMR, 2D-COSY) to isolate and identify byproducts. Cross-reference with databases like PubChem .

Q. How can researchers design fluorinated aniline derivatives for targeted biological activity?

Methodological Answer: Leverage structure-activity relationship (SAR) studies:

- Fluorine placement : Para-fluorine enhances metabolic stability; ortho-fluorine may influence binding pocket interactions.

- Phenoxy modifications : Introduce electron-withdrawing groups (e.g., nitro) to modulate redox potential.

- Assay selection : Test cytotoxicity (MTT assay) and target engagement (e.g., kinase inhibition) using fluorinated analogs of known bioactive anilines .

Q. What computational tools predict the environmental fate and toxicity of this compound?

Methodological Answer: Use:

- QSAR models (e.g., EPI Suite) to estimate biodegradation and bioaccumulation.

- Molecular docking (AutoDock Vina) to assess interactions with enzymes like cytochrome P450.

- Ecotoxicity databases (ECHA, Pharos Project) to compare with structurally related perfluorinated compounds .

Methodological Best Practices

- Synthetic Optimization : Screen catalysts (Cu vs. Pd) and bases (Cs₂CO₃ vs. t-BuOK) using design of experiments (DoE) .

- Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments .

- Ethical Compliance : Adhere to REACH regulations for fluorinated compounds, ensuring proper waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.